molecular formula C10H17NO3 B13748238 4-(Cyclopropylmethylamino)oxane-4-carboxylic acid

4-(Cyclopropylmethylamino)oxane-4-carboxylic acid

Cat. No.: B13748238
M. Wt: 199.25 g/mol
InChI Key: HXJWHDYOYWRKPF-UHFFFAOYSA-N
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Description

4-(cyclopropylmethylamino)-tetrahydro-2H-pyran-4-carboxylic acid is a synthetic organic compound that features a cyclopropylmethylamino group attached to a tetrahydro-2H-pyran ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylmethylamino)-tetrahydro-2H-pyran-4-carboxylic acid typically involves multiple steps. One common approach is the cyclization of a suitable precursor, such as a cyclopropylmethylamine derivative, with a tetrahydro-2H-pyran intermediate. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropylmethylamino)-tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-(cyclopropylmethylamino)-tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(cyclopropylmethylamino)-tetrahydro-2H-pyran-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(cyclopropylmethylamino)-tetrahydro-2H-pyran-4-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

4-(cyclopropylmethylamino)oxane-4-carboxylic acid

InChI

InChI=1S/C10H17NO3/c12-9(13)10(3-5-14-6-4-10)11-7-8-1-2-8/h8,11H,1-7H2,(H,12,13)

InChI Key

HXJWHDYOYWRKPF-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2(CCOCC2)C(=O)O

Origin of Product

United States

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